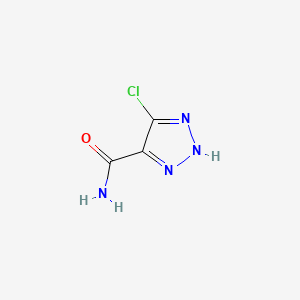

1H-1,2,3-Triazole-4-carboxamide, 5-chloro-

Description

Significance of the 1,2,3-Triazole Scaffold in Heterocyclic Chemistry

The 1,2,3-triazole ring is a five-membered heterocycle containing three adjacent nitrogen atoms. This structural motif is not commonly found in nature, but its synthetic accessibility and remarkable stability have made it a favorite among chemists. nih.gov The triazole nucleus is a key structural component in a wide array of pharmacologically active agents, demonstrating antimicrobial, anti-inflammatory, antiviral, and anticancer properties. guidechem.comnih.gov Its significance is underscored by its presence in FDA-approved drugs such as the antibacterial agent tazobactam. acs.orgnih.gov

The popularity of the 1,2,3-triazole scaffold can be attributed to several factors:

Aromaticity and Stability: The 1,2,3-triazole ring is aromatic, conferring significant thermal and metabolic stability to molecules in which it is incorporated. nih.gov

Dipole Moment: The arrangement of nitrogen atoms creates a significant dipole moment, which can facilitate strong interactions with biological targets.

Hydrogen Bonding Capability: The nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling diverse binding modes. researchgate.net

Synthetic Accessibility: The advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov

These characteristics make the 1,2,3-triazole ring an excellent linker unit for connecting different pharmacophores, a strategy often employed in the design of hybrid drugs with improved efficacy and reduced side effects. acs.org

Overview of 1H-1,2,3-Triazole-4-carboxamide Derivatives: Structural Importance and Reactivity Potential

The 1H-1,2,3-triazole-4-carboxamide framework represents a particularly interesting class of triazole derivatives. The carboxamide group at the 4-position introduces an additional site for functionalization and interaction. The amide bond is a fundamental linkage in biological systems and can participate in crucial hydrogen bonding interactions with enzymes and receptors. nih.gov

Research has shown that 1H-1,2,3-triazole-4-carboxamide derivatives are promising candidates for a variety of therapeutic applications. For instance, they have been investigated as:

Antimicrobial agents: Certain derivatives have demonstrated activity against pathogenic bacteria and fungi. researchgate.net

Anticancer agents: Studies have explored their potential to inhibit cancer cell proliferation. ijpsdronline.com

Enzyme inhibitors: The scaffold has been used to design inhibitors for enzymes such as human plasma kallikrein. researchgate.net

The reactivity of this scaffold allows for the generation of diverse chemical libraries. The amide nitrogen can be substituted with various alkyl or aryl groups, and the triazole ring itself can be further modified, allowing for fine-tuning of the molecule's physicochemical and pharmacological properties.

Rationale for Focused Research on 1H-1,2,3-Triazole-4-carboxamide, 5-chloro-

The introduction of a chlorine atom at the 5-position of the 1H-1,2,3-triazole-4-carboxamide scaffold is a strategic modification that warrants focused investigation. Halogen atoms, particularly chlorine, can significantly influence a molecule's properties in several ways:

Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can alter the electron density of the triazole ring, affecting its reactivity and interaction with biological targets.

Increased Lipophilicity: The presence of a halogen atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Metabolic Stability: The introduction of a halogen can block sites of metabolism, potentially increasing the half-life of a compound.

Given the established biological significance of the 1,2,3-triazole-4-carboxamide core, the 5-chloro derivative represents a logical next step in exploring the chemical space around this scaffold. The unique properties conferred by the chlorine atom could lead to the discovery of compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Scope and Objectives of Academic Investigations

While extensive research on 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- is not yet widely published, academic investigations into this compound would likely pursue several key objectives:

Development of Efficient Synthetic Routes: A primary goal would be to establish robust and scalable synthetic methods to access this compound and its derivatives. This would likely involve the exploration of various starting materials and reaction conditions for the key cycloaddition and chlorination steps.

Exploration of Chemical Reactivity: A thorough investigation of the reactivity of the 5-chloro-1H-1,2,3-triazole-4-carboxamide scaffold would be crucial. This would involve studying its susceptibility to nucleophilic substitution at the 5-position, allowing for the introduction of a wide range of functional groups.

Physicochemical and Structural Characterization: Detailed characterization of the compound's properties, including its solubility, stability, and solid-state structure (via X-ray crystallography), would provide a fundamental understanding of its behavior.

Biological Screening and Structure-Activity Relationship (SAR) Studies: A key objective would be to screen the compound and its derivatives for a range of biological activities. Subsequent SAR studies would aim to correlate specific structural features with observed biological effects, guiding the design of more potent and selective compounds.

The ultimate goal of such investigations would be to assess the potential of 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- as a versatile building block for the development of new therapeutic agents and functional materials.

Data Table

Physicochemical Properties of 1H-1,2,3-Triazole-4-carboxamide, 5-chloro-

| Property | Value | Source |

| Molecular Formula | C₃H₃ClN₄O | PubChem nih.gov |

| Molecular Weight | 146.54 g/mol | PubChem nih.gov |

| IUPAC Name | 5-chloro-1H-1,2,3-triazole-4-carboxamide | PubChem nih.gov |

| CAS Number | 90997-15-2 | - |

| Canonical SMILES | C1(=C(N=NN1)Cl)C(=O)N | PubChem nih.gov |

| InChI Key | YLNWXQZKYQDSBV-UHFFFAOYSA-N | PubChem nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4O/c4-2-1(3(5)9)6-8-7-2/h(H2,5,9)(H,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIXISZXLLLPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90234115 | |

| Record name | 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85059-19-4 | |

| Record name | 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085059194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h 1,2,3 Triazole 4 Carboxamide, 5 Chloro and Its Derivatives

Classical Approaches to 1,2,3-Triazole Ring Formation

The 1,2,3-triazole ring is a cornerstone of many functional molecules, and its synthesis is well-established in organic chemistry.

The most fundamental method for synthesizing the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org This reaction involves the thermal treatment of a 1,3-dipole (an organic azide) with a dipolarophile (an alkyne). organic-chemistry.orgarkat-usa.org As a concerted, pericyclic reaction, it leads to the formation of a five-membered heterocyclic ring. organic-chemistry.org However, when using unsymmetrical alkynes, the classical Huisgen cycloaddition often suffers from a lack of regioselectivity, typically yielding a mixture of 1,4- and 1,5-disubstituted triazole isomers. acs.orgresearchgate.net This lack of control limits its application in syntheses where a single, specific isomer is required. arkat-usa.org

The structure of the 1,2,3-triazole ring features distinct bond characteristics. For N-1 substituted triazoles, the N(1)–N(2) bonds are generally longer than the N(2)–N(3) bonds, indicating more single- and double-bond character, respectively. nih.gov This structural nuance is a direct outcome of the cycloaddition process.

To overcome the regioselectivity issues of the thermal Huisgen cycloaddition, several catalytic systems have been developed. These methods, often termed "click chemistry," are highly reliable and provide excellent control over the isomeric outcome. nih.gov

The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, discovered independently by the Sharpless and Meldal groups, exclusively yields 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.combeilstein-journals.org The use of a copper(I) catalyst, often generated in situ, facilitates a stepwise mechanism that is highly regioselective and can be performed under mild, often aqueous, conditions. nih.govmdpi.com

Conversely, when the synthesis requires a 1,5-disubstituted 1,2,3-triazole, a Ruthenium(II)-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is employed. acs.orgbeilstein-journals.orgorganic-chemistry.org This method provides complementary regioselectivity to the CuAAC reaction. beilstein-journals.org The choice of catalyst is therefore critical in directing the synthesis towards the desired triazole architecture. acs.org

Table 1: Comparison of Catalysts in Azide-Alkyne Cycloaddition Reactions

| Catalyst | Predominant Product | Key Characteristics |

|---|---|---|

| None (Thermal) | Mixture of 1,4- and 1,5-isomers | Requires elevated temperatures; poor regioselectivity with unsymmetrical alkynes. arkat-usa.orgresearchgate.net |

| Copper(I) (CuAAC) | 1,4-disubstituted isomer | High regioselectivity; mild reaction conditions; considered a "click" reaction. nih.govmdpi.comrsc.org |

| Ruthenium(II) (RuAAC) | 1,5-disubstituted isomer | Complementary regioselectivity to CuAAC. acs.orgbeilstein-journals.orgorganic-chemistry.org |

| Iron(III) (FeCl₃) | 1,5-disubstituted isomer | An efficient Lewis acid catalyst for the 1,3-dipolar cycloaddition. nih.gov |

Targeted Synthesis of 1H-1,2,3-Triazole-4-carboxamide Architectures

With the triazole ring formed, subsequent steps focus on installing the specific chloro and carboxamide functionalities required for the target molecule.

The carboxamide group is a critical functional group in many biologically active molecules. nih.gov For the synthesis of 1H-1,2,3-triazole-4-carboxamides, the carboxamide moiety or a suitable precursor is typically introduced via the alkyne component in a CuAAC reaction. One common strategy involves the cycloaddition of an azide (B81097) with ethyl-2-cyanoacetate to form a 1,2,3-triazole-4-carboxylate ester. nih.gov This ester can then be converted to the desired carboxamide through amination, for example, using trimethylaluminium (AlMe₃) and a chosen amine. nih.gov

Alternatively, a one-pot procedure can be employed, starting from β-ketonitriles and benzyl (B1604629) azides, which undergo an azide-enolate cycloaddition. The resulting 5-nitrile substituted triazolic intermediate can then be hydrolyzed to afford the final 1,2,3-triazole-4-carboxamide. scielo.org.mx A series of 1H-1,2,3-triazole-4-carboxamide analogs have been synthesized and optimized for various applications, highlighting the importance of this structural motif. nih.govnih.gov

To synthesize the target compound, 1H-1,2,3-Triazole-4-carboxamide, 5-chloro-, a chlorination step is required. The challenge lies in achieving regioselective chlorination at the C5 position of a 1,4-disubstituted triazole ring. This can be accomplished using N-halosuccinimides. For instance, a 1,4-disubstituted triazole can be treated with an N-halosuccinimide in the presence of a suitable base and solvent to introduce a halogen at the 5-position. beilstein-journals.org The reaction requires careful temperature control to ensure selectivity and yield. beilstein-journals.org This method allows for the direct installation of a chlorine atom onto the pre-formed triazole ring, completing the core structure of the target molecule.

The substituent at the 1-position (N1) of the triazole ring is determined by the azide used in the initial cycloaddition reaction. By selecting the appropriate organic azide (R-N₃), a wide variety of functional groups can be introduced at this position. nih.govmdpi.com For example, using benzyl azide will result in a 1-benzyl substituted triazole. mdpi.com

Post-cyclization N-alkylation offers another route for diversification. arkat-usa.org This involves treating an NH-1,2,3-triazole with an alkylating agent. However, this method can sometimes lead to a mixture of N1 and N2 substituted products, requiring separation of the regioisomers. arkat-usa.org The synthesis of 4,5-disubstituted triazoles can favor N2 alkylation due to steric hindrance at the N1 and N3 positions. researchgate.net For the specific synthesis of 1-alkyl-4-formyl-1,2,3-triazoles, a method has been described involving the reaction of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole with various primary amines, demonstrating a versatile approach to N1 functionalization. mdpi.com

Table 2: Examples of N1-Substituents and Synthetic Approaches

| N1-Substituent | Synthetic Method | Description |

|---|---|---|

| Benzyl | CuAAC with benzyl azide | A direct method where the substituent is introduced from the start. mdpi.com |

| Alkyl Chains (e.g., Hexyl) | Reaction with primary amine | A precursor triazole is reacted with a primary amine (e.g., hexylamine) to install the N1-substituent. mdpi.com |

| Functionalized Alkyl | N-alkylation | An existing NH-1,2,3-triazole is reacted with an alkyl halide. Can produce isomeric mixtures. arkat-usa.org |

| Aryl | CuAAC with aryl azide | Aryl azides are used as starting materials in the cycloaddition to yield N-aryl triazoles. nih.gov |

Modern and Sustainable Synthetic Approaches

The synthesis of substituted 1,2,3-triazoles has been revolutionized by modern catalytic and process technologies. These approaches offer significant advantages over classical methods, including enhanced regioselectivity, milder reaction conditions, and improved sustainability profiles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, providing a highly reliable and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govbohrium.com This reaction involves the coupling of a terminal alkyne with an organic azide in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts (like CuSO₄·5H₂O) with a reducing agent (such as sodium ascorbate) or used directly as a Cu(I) salt (e.g., CuI). bohrium.comthieme-connect.com The reaction is prized for its high yields, mild conditions, and tolerance of a wide array of functional groups. nih.gov

While standard CuAAC is ideal for producing 1,4-disubstituted triazoles, the synthesis of 1,4,5-trisubstituted 5-chloro-1,2,3-triazoles requires innovative adaptations. A modern approach involves a Cu(I)-catalyzed "interrupted click reaction." researchgate.net In this methodology, the key 5-cuprated-triazole intermediate, formed during the catalytic cycle, is intercepted by an electrophilic chlorine source, such as N-chlorophthalimide (NCP), before it can be protonated. This strategic trapping enables the direct and facile installation of a chlorine atom at the 5-position of the triazole ring, a structure not accessible through conventional click reactions. researchgate.net

This interrupted strategy allows for the convergence of an alkyne, an azide, and a chlorine source in a single step to forge the highly functionalized 5-chloro-1,2,3-triazole core, which can then be further elaborated to the target carboxamide.

Table 1: Key Components in Interrupted CuAAC for 5-Chloro-1,2,3-Triazole Synthesis

| Component | Role | Example(s) |

| Copper(I) Catalyst | Catalyzes the cycloaddition | Copper(I) Iodide (CuI) |

| Terminal Alkyne | C2 source for the triazole ring | Phenylacetylene, Propiolamide |

| Organic Azide | N3 source for the triazole ring | Benzyl Azide |

| Electrophilic Chlorine Source | Provides the C5-chloro substituent | N-Chlorophthalimide (NCP) |

| Solvent | Reaction Medium | Tetrahydrofuran (THF) |

This table summarizes the essential reactants for the one-pot synthesis of the 5-chloro-1,2,3-triazole scaffold via an interrupted click reaction mechanism.

Multi-component Reactions for 1,2,3-Triazole-4-carboxamide Derivatization

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single operation by combining three or more reactants. nih.gov This approach enhances efficiency and atom economy. For the derivatization of the 1,2,3-triazole core, MCRs can be cleverly designed to build the carboxamide functionality onto a pre-formed triazole ring.

One relevant strategy is the aminocarbonylation of a halo-triazole. For instance, a 5-iodo-1,2,3-triazole can undergo a palladium-catalyzed reaction with an amine and carbon monoxide to furnish the corresponding 1,2,3-triazole-5-carboxamide. beilstein-journals.org A plausible mechanism for this transformation involves the oxidative addition of the iodo-triazole to the palladium catalyst, followed by CO insertion and subsequent nucleophilic attack by the amine to form the amide bond. beilstein-journals.org While this example uses an iodo-triazole, the principle can be extended to 5-chloro-1,2,3-triazoles, providing a robust method for installing the desired carboxamide group at the C4 or C5 position as a final derivatization step.

Other MCRs can be employed to construct the entire substituted triazole framework in one pot. orientjchem.org For example, a one-pot reaction involving an imidazole (B134444) aldehyde, sodium azide, benzyl bromide, and a copper catalyst in a t-butanol/water mixture can yield highly substituted 1,2,3-triazoles. orientjchem.org Such strategies highlight the versatility of MCRs in generating diverse libraries of triazole derivatives. nih.gov

Continuous Flow Chemistry Applications in Triazole Synthesis

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for many chemical transformations, including the synthesis of 1,2,3-triazoles. nih.govrsc.org This technology offers significant improvements in safety, scalability, and efficiency by conducting reactions in a continuously flowing stream through a reactor.

The synthesis of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide), a compound structurally analogous to the title molecule (lacking the 5-chloro substituent), has been successfully demonstrated in a continuous flow system. nih.gov In a typical setup, solutions of the azide and alkyne (propiolamide) are pumped through a heated column packed with a heterogeneous catalyst, such as copper-on-charcoal (Cu/C). nih.govrsc.org This heterogeneous catalysis simplifies product purification, as the catalyst is retained within the reactor. nih.gov Flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time, enabling rapid optimization and high yields. nih.govbeilstein-journals.org The enhanced safety is particularly noteworthy when working with potentially hazardous reagents like organic azides. beilstein-journals.org

Table 2: Representative Conditions for Continuous Flow Synthesis of 1,2,3-Triazole-4-carboxamides

| Parameter | Value/Condition | Purpose |

| Catalyst | Copper-on-charcoal (Cu/C) | Heterogeneous catalyst for easy removal |

| Solvent | Dichloromethane (B109758) (DCM) | Good solubility for reactants and products |

| Temperature | ~100-110 °C | To increase reaction rate |

| Pressure | ~100 bar | To maintain solvent in liquid phase |

| Flow Rate | ~0.5 mL/min | Controls residence time in the reactor |

| Reactant Concentration | ~0.1 M | Optimized for solubility and reaction efficiency |

This table outlines typical parameters for the continuous flow synthesis of 1,2,3-triazole carboxamides, based on published methodologies. nih.govbeilstein-journals.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly guiding the design of synthetic routes to minimize environmental impact. consensus.app The synthesis of 1,2,3-triazoles is well-suited to the incorporation of these principles.

Key green approaches include:

Use of Benign Solvents: Traditional volatile organic solvents are being replaced with environmentally friendly alternatives. Water is an excellent green solvent for CuAAC reactions. consensus.app Other solvents like glycerol (B35011) and deep eutectic solvents (DES) have also proven effective, with some DES systems combining the roles of catalyst and solvent. consensus.app

Energy Efficiency: Alternative energy sources can reduce the energy consumption of chemical reactions. Ultrasonic irradiation has been used to promote Cu(I)-catalyzed click reactions, often leading to shorter reaction times and high yields under mild conditions. acs.org

Catalysis: The use of catalytic, rather than stoichiometric, reagents minimizes waste. The development of highly efficient and recyclable copper catalysts, including copper nanoparticles and heterogeneous catalysts like Cu/C, aligns with green chemistry goals. nih.govconsensus.app These catalysts can often be recovered and reused, further reducing waste and cost. consensus.app

Atom Economy: One-pot and multi-component reactions inherently improve atom economy by reducing the number of synthetic steps and purification stages, thereby minimizing solvent and material usage. orientjchem.org

Table 3: Application of Green Chemistry Principles in Triazole Synthesis

| Green Chemistry Principle | Application in Triazole Synthesis | Reference |

| Safer Solvents | Use of water, glycerol, or Deep Eutectic Solvents (DES) in CuAAC. | consensus.app |

| Energy Efficiency | Application of ultrasonic irradiation to accelerate the reaction. | acs.org |

| Catalysis | Employment of recyclable heterogeneous copper catalysts (e.g., Cu/C). | nih.gov |

| Atom Economy | Design of one-pot, multi-component synthesis strategies. | orientjchem.org |

This table correlates key green chemistry principles with their practical implementation in the synthesis of 1,2,3-triazole derivatives.

Purification and Isolation Techniques for 1H-1,2,3-Triazole-4-carboxamide, 5-chloro-

The effective purification and isolation of the target compound are critical for obtaining a product of high purity. The presence of a polar carboxamide group, a halogen, and the triazole ring necessitates specific techniques.

Recrystallization: This is a common and effective method for purifying solid crystalline compounds. For triazole-carboxamides, recrystallization from suitable solvents or solvent mixtures can yield highly pure material. For example, 1,2,4-triazole-3-carboxamides have been successfully recrystallized from water or ethanol-ethyl acetate (B1210297) mixtures. mdpi.comgoogle.com The choice of solvent is crucial and is determined by the solubility profile of the crude product.

Chromatography: Column chromatography is a versatile technique for separating components of a mixture. For triazole derivatives, flash column chromatography (FCC) using silica (B1680970) gel is frequently employed. nih.gov The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity. Common eluents for triazole compounds include mixtures of ethyl acetate and hexane (B92381) or dichloromethane and methanol. nih.govnih.gov After the reaction, filtering the mixture through a pad of an adsorbent like celite can be used to remove the catalyst before further purification. nih.govmdpi.com

Acid-Base Extraction: When applicable, the acidic or basic nature of the triazole or impurities can be exploited. For instance, a crude triazole can be treated with an aqueous base to form a salt, which can be separated from non-acidic impurities. Subsequent acidification precipitates the purified triazole. google.com

Table 4: Summary of Purification Techniques for Triazole Derivatives

| Technique | Description | Typical Application Details |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Solvents: Water, Ethanol/Ethyl Acetate. mdpi.comgoogle.com |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Stationary Phase: Silica Gel. Eluents: Ethyl Acetate/Hexane, Dichloromethane/Methanol. nih.govnih.gov |

| Filtration | Removal of solid impurities or catalysts from a solution. | Often used to remove heterogeneous catalysts (e.g., Cu/C) or filter through celite to remove fine particulates. nih.govmdpi.com |

| Acid-Base Wash/Extraction | Separation based on the acidic or basic properties of the compound and impurities. | Treatment with NaOH solution followed by acidification with H₂SO₄ to precipitate the purified product. google.com |

This table provides an overview of common purification methods used for triazole-containing compounds, including those with carboxamide functionalities.

Chemical Reactivity and Derivatization of 1h 1,2,3 Triazole 4 Carboxamide, 5 Chloro

Nucleophilic Substitution Reactions Involving the 5-Chloro Substituent

The chlorine atom at the C5 position of the triazole ring is an excellent leaving group, rendering this position highly susceptible to nucleophilic substitution (SNAr) reactions. This reactivity is a cornerstone for the derivatization of the triazole core, allowing for the introduction of a wide variety of functional groups. The electron-withdrawing nature of the triazole ring and the adjacent carboxamide group facilitates these substitution reactions.

Research on analogous 5-halotriazoles demonstrates that they readily react with a range of nucleophiles. For instance, studies on 5-bromo-1,2,3-triazoles have shown successful palladium-catalyzed coupling reactions to introduce new substituents. acs.org Similarly, the 5-chloro derivative is expected to react with O-, N-, S-, and C-nucleophiles to yield a diverse library of 5-substituted-1H-1,2,3-triazole-4-carboxamides. The 1,2,3-triazole ring itself can sometimes act as a leaving group in SNAr reactions, further highlighting the reactivity of the carbon to which it is attached. omicsdi.org

An "interrupted click reaction" catalyzed by copper has also been reported as a strategy to generate 5-functionalized triazoles from alkynes, azides, and various heteroatom electrophiles, offering a direct route to derivatives that might otherwise be accessed through substitution on the 5-chloro compound. acs.org

Table 1: Representative Nucleophilic Substitution Reactions on 5-Halotriazoles

| Nucleophile Source | Reagent Example | Product Type | Catalyst (if applicable) |

|---|---|---|---|

| Oxygen Nucleophiles | Sodium Methoxide | 5-Alkoxy derivative | None/Heat |

| Nitrogen Nucleophiles | Aniline | 5-Amino derivative | Pd-based catalyst |

| Sulfur Nucleophiles | Sodium Thiophenolate | 5-Thioether derivative | Copper(I) |

Functionalization of the Carboxamide Group (N-alkylation, N-acylation, etc.)

The carboxamide moiety at the C4 position offers another key site for derivatization. The nitrogen atom of the amide can undergo reactions such as N-alkylation and N-acylation to produce a variety of secondary and tertiary amides.

N-Acylation: The reaction of the primary carboxamide with acylating agents like acid chlorides or anhydrides can yield N-acyl derivatives. Studies on related 1,2,4-triazole (B32235) systems have demonstrated efficient N-acylation using acetyl chloride or under microwave-assisted conditions with various anhydrides. chemmethod.comresearchgate.netresearchgate.net The acylation of the parent NH-1,2,3-triazole ring itself has been studied, showing that N-acylation can occur, leading to intermediates that are pivotal in ring-opening reactions. rsc.orgrsc.org This suggests that the 4-carboxamide group can be similarly functionalized. The synthesis of N-diacetyl derivatives from related amino-triazoles has been successfully achieved using acetic anhydride (B1165640) and a catalyst. uff.br

N-Alkylation: Alkylation of the carboxamide nitrogen can be achieved using alkyl halides or other alkylating agents. The synthesis of N-substituted-1H-1,2,4-triazole-3-carboxamides has been a subject of investigation, indicating the feasibility of such modifications. google.com Furthermore, the synthesis of various alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide has been reported, showcasing the functionalization potential of the amide group. mdpi.com

These modifications can significantly alter the steric and electronic properties of the molecule, influencing its solubility, stability, and interactions with biological targets.

Ring Opening and Rearrangement Reactions of Triazole Systems

While 1,2,3-triazoles are generally considered stable aromatic systems, the ring can undergo cleavage or rearrangement under specific, often energetic, conditions. nih.gov

Thermal and Photochemical Decomposition: Flash vacuum pyrolysis of 1,2,3-triazoles at high temperatures (e.g., 500 °C) can induce the extrusion of molecular nitrogen (N₂), leading to the formation of a highly strained aziridine (B145994) intermediate. wikipedia.org Photochemical decomposition is another known pathway for the breakdown of the triazole ring. acs.org Theoretical studies suggest that the initial decomposition of 1,2,3-triazoles typically proceeds via a ring-opening pathway, which has a lower energy barrier compared to the decomposition mechanisms of 1,2,4-triazoles. acs.org

Denitrogenative Transformations: A significant class of reactions involves the denitrogenative cleavage of the triazole ring, particularly when an electron-withdrawing group is present on one of the ring nitrogens. nih.gov The process often starts with the N-acylation of the triazole ring, forming an N-acyl-1,2,3-triazole intermediate. rsc.org This intermediate, under acidic conditions, can undergo ring opening through cleavage of the N1–N2 bond, eliminating nitrogen gas and forming a vinyl cation intermediate, which can then be trapped by nucleophiles or undergo cyclization. rsc.orgnih.gov

Rearrangements: The Dimroth rearrangement is a well-known isomerization reaction in triazole chemistry, involving the transposition of a ring nitrogen and an exocyclic nitrogen atom. wikipedia.org Other rearrangements have also been observed in substituted triazole systems, often promoted by heat or changes in reaction conditions. rsc.org

Redox Chemistry of 1H-1,2,3-Triazole-4-carboxamide, 5-chloro-

The redox behavior of the title compound is influenced by the triazole ring and its substituents. Both the ring and its functional groups can participate in oxidation and reduction reactions.

The 1,2,3-triazole ring system can undergo oxidation under various conditions. Electrochemical studies on related triazole derivatives have shown complex, pH-dependent, and irreversible oxidation processes. nih.gov Chemical oxidation is also possible; for example, some triazole derivatives have been oxidized using reagents like hydrogen peroxide. nih.gov The oxidation can potentially lead to the formation of N-oxides or result in the oxidative degradation of the heterocyclic ring. Electrochemical methods have also been harnessed as a synthetic tool for the oxidative [3+2] cycloaddition to form triazole derivatives. acs.org

The reduction of 1H-1,2,3-triazole-4-carboxamide, 5-chloro- can target either the triazole ring or the carboxamide group.

Reduction of the Carboxamide Group: The carboxamide functional group can be reduced to the corresponding aminomethyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the planar amide into a more flexible amine structure.

Reduction of the Triazole Ring: The aromatic triazole ring is generally resistant to reduction. However, studies on related 1,2,3-triazole diesters have shown that ester groups on the ring can be selectively reduced. For instance, using sodium borohydride (B1222165) (NaBH₄), the ester group at the C5 position was found to be more reactive towards reduction than the one at the C4 position. mdpi.com This regioselectivity is attributed to the lower electron density at the C5 position. mdpi.com While the title compound has a carboxamide instead of an ester, this finding provides insight into the relative electrophilicity of the ring positions. Catalytic hydrogenation may also lead to ring reduction under harsh conditions, though this is less common.

Table 2: Potential Reduction Products

| Functional Group | Reducing Agent | Product Functional Group |

|---|---|---|

| 4-Carboxamide | LiAlH₄ | 4-Aminomethyl |

| 5-Chloro | Catalytic Hydrogenation (e.g., H₂/Pd-C) | 5-Hydro (dehalogenation) |

Exploration of Hybrid and Conjugate Architectures Incorporating the 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- Moiety

The 1,2,3-triazole ring is a highly valued "linker" or scaffold in medicinal chemistry, often synthesized via "click chemistry". mdpi.comnih.govexlibrisgroup.com The title compound, 1H-1,2,3-Triazole-4-carboxamide, 5-chloro-, is an excellent candidate for constructing hybrid molecules and conjugates. Its distinct functional handles allow for the covalent attachment of other molecular fragments to create complex architectures with potentially novel properties.

The 5-chloro position is a prime site for introducing one molecular entity via nucleophilic substitution. Simultaneously, the 4-carboxamide group and the N1/N2 positions of the triazole ring provide additional points for derivatization. This multi-functional nature allows the compound to serve as a central hub, connecting different pharmacophores.

Researchers have successfully created numerous 1,2,3-triazole-containing hybrids by linking the triazole core to a wide range of bioactive molecules, including:

Peptides: Triazoles can be incorporated into peptide chains to create peptidomimetics with enhanced stability and specific conformations. nih.gov

Natural Products: Conjugates of triazoles with natural products like melampomagnolide B and bavachinin (B190651) have been synthesized to explore synergistic biological effects. nih.gov

Other Heterocycles: Hybrid molecules linking triazoles to other heterocyclic systems such as indoles, acridines, and pyrimidines have been developed as potential therapeutic agents. nih.govnih.gov

The synthesis of these hybrids often leverages the robust and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govnih.gov The 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- moiety can be incorporated into such schemes either by starting with a pre-functionalized alkyne or azide (B81097) bearing the chloro-triazole-carboxamide unit, or by post-synthesis modification of a simpler triazole.

Table 3: Examples of 1,2,3-Triazole Hybrid Architectures

| Conjugated Moiety | Linkage Strategy | Potential Application Area | Reference |

|---|---|---|---|

| Peptides | Solid-phase peptide synthesis, Click chemistry | Anticancer agents | nih.gov |

| Indole-3-glyoxamide | Click chemistry | Dual enzyme inhibitors | nih.gov |

| Acridine | Click chemistry | Dual Topoisomerase/HDAC inhibitors | nih.gov |

| Pyrimidine | Click chemistry | Kinase inhibitors | nih.gov |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum of 5-chloro-1H-1,2,3-triazole-4-carboxamide would be expected to show distinct signals corresponding to the protons of the amide (-CONH₂) and the triazole ring (N-H). The chemical shifts of the amide protons can vary widely and may appear as one or two broad singlets, depending on the solvent and temperature, due to quadrupole broadening and exchange phenomena. The N-H proton of the triazole ring would likely appear as a broad singlet at a downfield chemical shift, characteristic of acidic protons on nitrogen heterocycles. For comparison, the N-H proton in the parent 1H-1,2,3-triazole appears at a very high chemical shift.

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. It is expected to display three distinct signals corresponding to the two carbons of the triazole ring (C4 and C5) and the carbonyl carbon of the carboxamide group. The carbonyl carbon (C=O) would resonate at a significantly downfield position, typically in the range of 160-170 ppm. scielo.org.mx The chemical shifts of the triazole carbons, C4 and C5, would be influenced by the electron-withdrawing effects of the chlorine atom and the carboxamide group. In related 1,4-disubstituted 1,2,3-triazoles, these carbons typically resonate between approximately 122 and 148 ppm.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded carbon and hydrogen atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the placement of the carboxamide and chloro substituents on the triazole ring. A Rotating frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could provide through-space correlations, further confirming the spatial arrangement of the atoms. Specific data from these advanced techniques for the title compound are not available.

Infrared (IR) Spectroscopy: Identification of Key Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5-chloro-1H-1,2,3-triazole-4-carboxamide, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O groups.

Key expected vibrational modes would include:

N-H stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-CONH₂). A broader band for the triazole N-H stretch would also be anticipated in this region.

C=O stretching (Amide I band): A strong absorption band typically found between 1680 and 1630 cm⁻¹.

N-H bending (Amide II band): A band in the region of 1650-1580 cm⁻¹.

C-N stretching: Bands associated with the triazole ring and the amide group would appear in the fingerprint region (below 1500 cm⁻¹).

C-Cl stretching: A band in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

While the NIST Chemistry WebBook contains an IR spectrum for a related compound, 5-[(E)-1-pyrrolidinyldiazenyl]-1H-1,2,3-triazole-4-carboxamide, this spectrum is not representative of the title compound due to significant structural differences. nist.gov

Mass Spectrometry (MS): Molecular Weight Determination and Fragmentation Patterns

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about the structure. The molecular weight of 5-chloro-1H-1,2,3-triazole-4-carboxamide is approximately 147.5 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition (C₃H₃ClN₄O).

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the initial loss of small molecules such as ammonia (B1221849) (NH₃), carbon monoxide (CO), or the chlorine atom. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum of the molecular ion and any chlorine-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromaticity

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,2,3-triazole ring is an aromatic heterocycle, and its derivatives typically exhibit absorption maxima in the UV region. The parent 1H-1,2,3-triazole is reported to have a π → π* transition around 205-210 nm. For 5-chloro-1H-1,2,3-triazole-4-carboxamide, the presence of the chloro and carboxamide substituents would be expected to influence the position and intensity of these electronic transitions. The specific absorption maxima (λ_max) for this compound have not been reported.

X-ray Crystallography: Solid-State Molecular Conformation and Intermolecular Interactions

In the solid state, the 1,2,3-triazole ring is expected to be essentially planar. The carboxamide and chloro substituents would also lie in or close to this plane. The molecular packing is likely to be dominated by a network of hydrogen bonds. In the case of the amino analogue, the ring hydrogen is located on the N(1) nitrogen atom, a finding supported by the observed short N(2)-N(3) bond length of 1.295 Å. capes.gov.br A similar arrangement is anticipated for the 5-chloro derivative.

Intermolecular interactions are crucial in defining the crystal lattice. For 1,2,3-triazole derivatives, hydrogen bonding and π-π stacking interactions are common. researchgate.net In the crystal structure of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, for instance, molecules are linked by C-H···N hydrogen bonds, forming layers. These layers are further stabilized by π-π interactions between the triazole rings. researchgate.net For 5-chloro-1H-1,2,3-triazole-4-carboxamide, the amide group's N-H and C=O functionalities would be primary sites for hydrogen bonding, likely forming dimers or extended chains. The chlorine atom could also participate in weaker halogen bonding interactions.

The orientation of substituents on the triazole ring can vary. In some 1-aryl-1H-1,2,3-triazole-4-carboxamide derivatives, the phenyl ring is significantly twisted relative to the triazole ring, with dihedral angles ranging from 32.75° to 87.77°. mdpi.com

Table 1: Crystallographic Data for a Related 1,2,3-Triazole Derivative

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| 5-amino-1H-1,2,3-triazole-4-carboxamide | Monoclinic | P2₁/c | 4.796 | 5.049 | 21.290 | 91.43 | 4 | capes.gov.br |

Analysis of Tautomerism in 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- Derivatives

Tautomerism is a key feature of the 1,2,3-triazole ring system, where the proton on the nitrogen can reside on different nitrogen atoms, leading to distinct tautomeric forms. For 1H-1,2,3-triazole, three potential tautomers exist: the 1H, 2H, and 4H forms. However, for substituted 1,2,3-triazoles, the number of possible tautomers may be reduced.

In the case of 1H-1,2,3-triazole itself, studies have shown that in aqueous solution, the 2H-tautomer is favored. rsc.org This preference is attributed to the repulsion between lone pairs of electrons on adjacent nitrogen atoms. rsc.org Computational studies on various 1,2,3-triazole derivatives have also been conducted to determine the relative stabilities of their tautomers. nih.gov

For 5-chloro-1H-1,2,3-triazole-4-carboxamide, the principal tautomeric equilibrium to consider would be between the 1H- and 2H- tautomers. The 4H-tautomer is generally considered less stable for 1,2,3-triazoles.

The specific substituents on the triazole ring can influence the tautomeric equilibrium. The electron-withdrawing nature of the chlorine atom at the 5-position and the carboxamide group at the 4-position will impact the electron density distribution within the ring and, consequently, the relative stability of the tautomers. Theoretical studies on substituted 1,2,4-triazoles have shown that the position of substituents significantly affects the stability of the different tautomeric forms. ijsr.netresearchgate.netufms.br While these studies are on a different triazole isomer, the general principles of substituent effects on tautomerism are applicable.

The analysis of tautomerism is often carried out using spectroscopic methods, such as NMR, and computational chemistry. nih.gov For instance, in a study of functionalized 1,2,3-triazoles, the predominance of the 2H-tautomer was confirmed through the correlation of calculated and experimental NMR chemical shifts. nih.gov

Table 2: Potential Tautomers of 5-chloro-1H-1,2,3-triazole-4-carboxamide

| Tautomer Name | Description |

| 5-chloro-1H-1,2,3-triazole-4-carboxamide | Proton on N1 |

| 5-chloro-2H-1,2,3-triazole-4-carboxamide | Proton on N2 |

Theoretical and Computational Investigations of 1h 1,2,3 Triazole 4 Carboxamide, 5 Chloro

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic properties, stability, and spectroscopic features of molecules. These calculations offer profound insights into the intrinsic characteristics of the 5-chloro-1H-1,2,3-triazole-4-carboxamide structure.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

For the 1,2,3-triazole scaffold, DFT studies show that the HOMO and LUMO are often distributed across the heterocyclic ring and its substituents. nih.gov In the case of 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- , the electronic landscape is significantly influenced by its functional groups:

The 1,2,3-triazole ring itself is an aromatic system with a high dipole moment. mdpi.com

The 4-carboxamide group can participate in conjugation with the triazole ring and is a key site for hydrogen bonding interactions.

Studies on related 1,2,3-triazole hybrids have shown that a lower HOMO-LUMO energy gap often corresponds to higher bioactivity. nih.gov The precise energy gap for the title compound would require a specific DFT calculation, but analysis of similar structures provides a foundational understanding.

Table 1: Representative Frontier Molecular Orbital Energies for a 1,2,3-Triazole Hybrid Structure This table is based on data for a related 1,2,3-triazole-Schiff base hybrid to illustrate typical values.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Electron-donating orbital, often localized on the triazole and adjacent aromatic systems. |

| LUMO | -2.1 | Electron-accepting orbital, typically distributed over the heterocyclic core and electron-withdrawing groups. |

| Energy Gap (ΔE) | 4.1 | Indicates the molecule's relative reactivity and stability. |

Data adapted from DFT studies on related 1,2,3-triazole structures. nih.gov

The 1,2,3-triazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-isomers. Computational studies, including ab initio and DFT methods, have consistently shown that for the parent 1,2,3-triazole, the 1H tautomer is generally more stable than the 2H form. researchgate.net This stability is a key factor in its prevalence in chemical reactions and biological systems.

For 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- , conformational flexibility arises mainly from the rotation around the single bond connecting the carboxamide group to the triazole ring (C4-C(O)NH2). Computational conformational analysis can predict the most stable arrangement of the carboxamide group relative to the ring, which is governed by minimizing steric hindrance and maximizing electronic conjugation. The planarity of this linkage is crucial for the molecule's interaction with biological targets.

Vibrational spectroscopy is a fundamental technique for molecular characterization. DFT calculations are highly effective in simulating infrared (IR) and Raman spectra, allowing for the precise assignment of vibrational modes. uzh.ch

Studies on the parent 1,2,3-triazole have provided a detailed assignment of its fundamental vibrations. researchgate.netresearchgate.net These assignments form a basis for understanding the spectrum of its derivatives. For 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- , the spectrum would be characterized by:

Triazole Ring Vibrations: C-H stretching, N-H stretching, and various ring stretching and deformation modes.

Carboxamide Group Vibrations: A strong C=O stretching band (typically ~1650-1700 cm⁻¹), N-H stretching bands (symmetric and asymmetric), and C-N stretching modes.

Chloro-Substituent Vibration: A C-Cl stretching mode, typically found in the lower frequency region of the spectrum.

The calculated frequencies from DFT, when appropriately scaled, show excellent agreement with experimental data, making simulation an indispensable tool for structural confirmation. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies for the Parent 1H-1,2,3-Triazole Ring This table presents fundamental vibrational modes calculated using DFT (B3LYP/6-311G(d,p)) for the core ring structure.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N-H) | 3520 | N-H stretching |

| ν(C-H) | 3150 | C-H stretching |

| Ring stretching | 1450-1550 | Vibrations involving the entire triazole ring |

| Ring breathing | ~1200 | Symmetric expansion/contraction of the ring |

| Ring deformation | 800-1000 | In-plane and out-of-plane bending of the ring |

Data adapted from published vibrational analyses of 1,2,3-triazole. researchgate.net

Molecular Docking Simulations: Prediction of Ligand-Target Interactions (Excluding clinical data)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships (SAR). pensoft.net The 1H-1,2,3-triazole-4-carboxamide scaffold has been the subject of such investigations. nih.gov

Docking algorithms calculate a scoring function, often expressed as binding energy or affinity, to estimate the strength of the ligand-receptor interaction. A lower score typically indicates a more favorable binding interaction. researchgate.net

In a notable study, a series of 1H-1,2,3-triazole-4-carboxamides were investigated as inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism. nih.gov Although the specific 5-chloro analog was not detailed, the study provides a robust model for how this class of compounds interacts with a biological target. The interaction modes for this scaffold typically involve a combination of:

Hydrogen Bonding: The carboxamide group is a prime site for forming hydrogen bonds with polar amino acid residues in the receptor's active site.

Hydrophobic Interactions: The triazole ring and other aromatic substituents often engage in hydrophobic interactions with nonpolar residues.

The docking of a related compound into the PXR ligand-binding domain showed that the 1H-1,2,3-triazole-4-carboxamide core orients itself to make key contacts within the binding pocket. nih.gov

Table 3: Binding Affinities of Representative 1H-1,2,3-Triazole-4-carboxamide Analogs Against PXR This table illustrates how modifications to the core scaffold influence binding affinity, providing a basis for predicting the behavior of the 5-chloro derivative.

| Compound Analog | R¹ Substituent | R² Substituent | Binding IC₅₀ (µM) |

| Compound 2 | 3-tert-butylphenyl | 2,5-dimethoxyphenyl | 0.65 |

| Compound 9 | 3-(pyrrolidin-1-yl)phenyl | 2,5-dimethoxyphenyl | 2.7 |

| Compound 10 | 3-(piperidin-1-yl)phenyl | 2,5-dimethoxyphenyl | 9.4 |

| Compound 14 | 3,5-di-tert-butylphenyl | 2,5-dimethoxyphenyl | 0.21 |

Data extracted from a study on PXR inhibitors. nih.gov The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the target's activity, with lower values indicating higher potency.

In docking studies of other triazole-containing hybrids against different targets like EGFR, key interactions often involve hydrogen bonds with residues such as Met793 and π-stacking or hydrophobic interactions with residues like Leu718 and Val726. mdpi.com While the specific residues for 1H-1,2,3-Triazole-4-carboxamide, 5-chloro- would depend on the target protein, the recurring interaction patterns of the carboxamide and triazole moieties provide a strong predictive foundation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (Excluding clinical data)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For derivatives of 1H-1,2,3-triazole-4-carboxamide, 5-chloro-, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic potential, thereby guiding the design of more potent and selective molecules.

Correlation of Molecular Descriptors with Observed Biological Activities

The biological activity of 1H-1,2,3-triazole-4-carboxamide derivatives is intricately linked to their physicochemical properties, which can be quantified by molecular descriptors. These descriptors, including electronic, steric, and hydrophobic parameters, are correlated with activities such as enzyme inhibition or receptor binding to construct predictive QSAR models. nih.govphyschemres.org

A notable example involves the structural optimization of 1H-1,2,3-triazole-4-carboxamides as inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism. nih.gov In these studies, the core scaffold of 1H-1,2,3-triazole-4-carboxamide was systematically modified at various positions to probe the structure-activity relationship (SAR). For instance, replacing a sulfonyl linkage with a carbonyl amide linkage generated a series of 1H-1,2,3-triazole-4-carboxamide analogs. nih.gov

Substitutions at different positions on the triazole and associated phenyl rings have been shown to significantly impact the inhibitory activity. The following table illustrates the effect of substituents on the PXR binding and antagonist activity, demonstrating the correlation between molecular structure and biological function.

| Compound | R¹ Substitution | R² Substitution | R³ Substitution (on phenyl ring) | PXR Binding IC₅₀ (μM) | PXR Antagonist IC₅₀ (μM) |

|---|---|---|---|---|---|

| 1 | H | CH₃ | 4-tert-butyl | 1.2 | 34 |

| 2 | H | CH₃ | 3-tert-butyl | 0.65 | 4.1 |

| 4 | H | H | 3-tert-butyl | > 50 | > 50 |

| 5 | H | CH₃ | 3-methyl | 15 | > 50 |

| 6 | H | CH₃ | 3-ethyl | 11 | > 50 |

Data derived from structure-activity relationship studies on 1H-1,2,3-triazole-4-carboxamides as PXR inhibitors. nih.gov

The data reveals that the position of the tert-butyl group on the phenyl ring significantly influences both binding affinity and antagonist potency, with the 3-position being more favorable than the 4-position. nih.gov Furthermore, replacing the tert-butyl group with smaller alkyl groups like methyl or ethyl, or with a hydrogen atom, leads to a dramatic decrease in activity, highlighting the importance of steric bulk at this position for effective interaction with the biological target. nih.gov Such SAR data is foundational for developing QSAR models where descriptors quantifying steric properties (e.g., molar refractivity or Taft steric parameters) would show a strong correlation with the observed biological activities.

Design of Novel Analogs through In Silico Screening

In silico screening, guided by the insights from SAR and QSAR studies, is a powerful strategy for the rational design of novel analogs with improved biological profiles. This computational approach allows for the virtual evaluation of large libraries of compounds, prioritizing the synthesis and testing of those with the highest predicted activity and best pharmacological properties.

Molecular docking is a key in silico technique used in this context. It predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about the binding interactions. For instance, in the development of 1H-1,2,3-triazole-4-carboxamide based PXR inhibitors, molecular docking was used to visualize how these compounds fit into the ligand-binding domain of the receptor. nih.gov These docking studies revealed that the tert-butyl moiety of an active compound occupied a specific hydrophobic pocket, explaining the observed SAR where bulky substituents at this position were crucial for activity. nih.gov

Building on such insights, novel analogs can be designed by introducing modifications aimed at optimizing these interactions. For example, if docking studies suggest that a specific region of the binding pocket is unoccupied, new analogs can be designed with substituents that extend into this area to form additional favorable contacts. This approach has been applied to various 1,2,3-triazole carboxamide derivatives in the pursuit of novel anticancer agents, where molecular docking into the active sites of targets like EGFR and CDK4-Cyclin D3 has guided the design of compounds with enhanced binding affinities. ijpsdronline.com

Furthermore, QSAR models can be used to predict the biological activity of these virtually designed analogs. By calculating the molecular descriptors for a proposed new molecule, its activity can be estimated using the established QSAR equation. This allows for a rapid assessment of numerous potential candidates without the need for immediate synthesis and biological testing. This methodology has been successfully applied in the discovery of novel 1,2,3-triazole derivatives with potent anticancer activity, where QSAR models were used to screen a virtual library of structurally modified compounds and identify promising candidates for further development. nih.govsemanticscholar.org

The iterative cycle of QSAR modeling, in silico screening, and synthetic exploration accelerates the discovery of new therapeutic agents based on the 1H-1,2,3-triazole-4-carboxamide, 5-chloro- scaffold, enabling a more focused and efficient drug design process.

Biological Evaluation and Mechanistic Studies of 1h 1,2,3 Triazole 4 Carboxamide, 5 Chloro Derivatives in Vitro & Mechanistic Focus

Anti-proliferative Effects in Cancer Cell Lines (In Vitro Studies)

The 1,2,3-triazole nucleus is a key feature in a variety of compounds evaluated for their potential as anticancer agents. ijpsdronline.com Research has demonstrated that modifications to the 1H-1,2,3-triazole-4-carboxamide core can lead to potent anti-proliferative agents. researchgate.netresearchgate.net

Derivatives of 1,2,3-triazole-4-carboxamide have been subjected to extensive screening against panels of human cancer cell lines, such as the National Cancer Institute's 60-cell line panel (NCI60), to assess their breadth of activity. researchgate.netsemanticscholar.org The NCI60 panel includes cell lines from nine different types of human cancers: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. nih.gov

Studies have shown that certain 5-amino-1H-1,2,3-triazole-4-carboxamides exhibit potent anti-proliferative effects. For instance, some derivatives were found to be particularly effective against the CNS cancer SNB-75 cell line. researchgate.net The evaluation of 1,2,3-triazole carboxylic acids, which are precursors to the corresponding carboxamides, has helped identify promising structural fragments for further development. semanticscholar.org For example, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides showed potent activity against Jurkat cells, with GI50 values in the nanomolar range, comparable to the standard drug doxorubicin. researchgate.net One of these compounds was selected for more extensive studies in the NCI60 panel due to its promising anticancer activity and biocompatibility. researchgate.net

The table below summarizes the anti-proliferative activity of selected 1,2,3-triazole derivatives against various cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line(s) | Activity Metric | Observed Activity | Source |

|---|---|---|---|---|

| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides | Jurkat (Leukemia) | GI50 | 0.63–0.69 μM | researchgate.net |

| 5-Amino-1H-1,2,3-triazole-4-carboxamides | SNB-75 (CNS Cancer) | - | Potent antiproliferative agents | researchgate.net |

| 2-(5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-one | OVCAR-4 (Ovarian Cancer) | Growth Percentage (GP) | -4.08% | researchgate.net |

| 1,2,3-Triazole-containing quinazolin-4(3H)-one derivatives | NCI-H23 (Lung Cancer) | IC50 | 2.01–12.34 μM | nih.gov |

A key aspect of cancer drug discovery is understanding the mechanism through which a compound exerts its cytotoxic effects. For several triazole-based anticancer agents, inhibition of DNA topoisomerases has been identified as a critical mechanism. nih.govacs.org DNA topoisomerases are essential enzymes that manage the topological state of DNA during crucial cellular processes like replication and transcription, making them established targets for anticancer drugs. nih.govnih.gov

Topoisomerase I (Topo I) inhibitors function by stabilizing the covalent complex formed between the enzyme and DNA, which ultimately leads to cell death. nih.gov Studies on benzimidazole-triazole derivatives have shown a strong inhibitory effect on Topo I. nih.govacs.org Molecular modeling and biochemical assays confirmed that these compounds can bind effectively to the Topo I-DNA complex, preventing the religation of the DNA strand. nih.gov For example, certain benzimidazole-1,2,4-triazole derivatives demonstrated potent inhibitory activity against Topo I and exhibited significant cytotoxicity against the A549 human lung cancer cell line. nih.govacs.org The mechanism of some 1,2,3-triazole-containing podophyllotoxin (B1678966) derivatives has also been linked to the inhibition of topoisomerase II. nih.gov This suggests that the triazole scaffold can be tailored to target different isoforms of topoisomerases, providing a versatile platform for developing selective anticancer agents.

Antimicrobial Activities (In Vitro)

In addition to their anti-proliferative properties, 1H-1,2,3-triazole-4-carboxamide derivatives have been investigated for their potential as antimicrobial agents. The triazole ring is a component of several clinically used antifungal drugs. scielo.org.mx

Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. beilstein-journals.orgnih.govnih.gov For example, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid was reported to have significant antibacterial activity against pathogens including Vibrio cholerae (Gram-negative) and Bacillus subtilis (Gram-positive). nih.govresearchgate.net The minimum inhibitory concentration (MIC) for this compound against these bacteria was found to be 59.5 µg/ml. nih.gov

Other studies have synthesized and evaluated novel 1,2,3-triazole derivatives, showing potent inhibition against various bacterial strains. beilstein-journals.org The incorporation of the 1H-1,2,3-triazole moiety into the structure of metronidazole (B1676534) led to compounds with enhanced antibacterial effects compared to the parent drug. beilstein-journals.org Similarly, natural product-based 1,2,3-triazole analogues have shown moderate to potent activity against Streptococcus pneumoniae (Gram-positive) and Escherichia coli (Gram-negative). acs.org

The table below presents the antibacterial activity of selected 1,2,3-triazole derivatives.

| Compound/Derivative | Bacterial Strain | Gram Stain | Activity Metric | Observed Activity | Source |

|---|---|---|---|---|---|

| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis | Positive | MIC | 59.5 µg/ml | nih.gov |

| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Vibrio cholerae | Negative | MIC | 59.5 µg/ml | nih.gov |

| Metronidazole-1H-1,2,3-triazole derivatives (e.g., 5b, 5c, 5e) | Various bacteria | Both | - | Excellent potent activity | beilstein-journals.org |

| Carvacrol-derived 1,2,3-triazole (5e) | Escherichia coli | Negative | IC50 | 15.28 µg/mL | acs.org |

| Carvacrol-derived 1,2,3-triazole (5e) | Enterococcus faecalis | Positive | IC50 | 36.66 µg/mL | acs.org |

The triazole scaffold is a well-established pharmacophore in antifungal drug design. scielo.org.mxekb.eg Consequently, numerous 1H-1,2,3-triazole-4-carboxamide derivatives have been synthesized and evaluated for their antifungal activities. nih.gov These compounds have been tested against a range of pathogenic fungi, including filamentous fungi and Candida species. scielo.org.mx

In one study, a library of novel benzylic 1,2,3-triazole-4-carboxamides was screened against four filamentous fungi and four Candida species. scielo.org.mx Certain derivatives, specifically 3d and 3e, were identified as highly effective fungicidal agents against Rhizopus oryzae, showing better activity than the reference drug itraconazole. scielo.org.mx Another study on 1,2,4-triazole (B32235) derivatives containing carboxamide fragments found that some compounds displayed outstanding activity against Physalospora piricola and the oomycete Phytophthora capsici. mdpi.comresearchgate.net The synthesis of metronidazole derivatives incorporating a 1H-1,2,3-triazole moiety also yielded compounds with potent fungal growth inhibition rates. beilstein-journals.org

Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For triazole-containing compounds, one of the proposed mechanisms is the inhibition of DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. nih.gov

Recent studies have described triazole-containing inhibitors that target DNA gyrase with potent antibacterial activity, notably against Mycobacterium tuberculosis. nih.gov Cryo-electron microscopy studies have revealed that these inhibitors can stabilize a pre-cleavage state of the enzyme-DNA complex, thereby inhibiting the separation of DNA strands. nih.gov Molecular docking studies of other 1,2,3-triazole hybrids have also shown good binding affinities with the B subunit of E. coli DNA gyrase (GyrB), suggesting this as a likely mode of action. researchgate.net Another proposed mechanism for the antifungal activity of some triazole derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. nih.gov

Antiviral Potentials (In Vitro & Mechanistic Focus)

The 1,2,3-triazole core is a recognized pharmacophore in the development of new antiviral drugs. nih.gov Derivatives have shown potential to inhibit a variety of viral enzymes, leading to a broad spectrum of antiviral activity. nih.gov

Inhibition of Viral Replication (e.g., Influenza A Virus, HIV-1)

Influenza A Virus: Research has identified 1H-1,2,3-triazole-4-carboxamide derivatives as potent agents against Influenza A virus. nih.govresearchgate.net In one study, a series of these compounds were designed and synthesized, leading to the identification of a particularly potent molecule, compound 3b. nih.gov This compound effectively inhibited the replication of multiple strains of Influenza A, including H3N2 and H1N1 subtypes, with IC₅₀ values ranging from 0.5 to 4.6 μM. nih.govresearchgate.net Notably, it also demonstrated strong inhibitory action against the highly pathogenic H5N1 strain and variants resistant to existing antiviral drugs like amantadine (B194251) and oseltamivir, with IC₅₀ values in the sub-micromolar range. nih.govresearchgate.net

Table 1: In Vitro Anti-Influenza A Activity of Compound 3b

| Influenza A Virus Strain | IC₅₀ (μM) | Reference |

|---|---|---|

| H3N2 and H1N1 (various strains) | 0.5 - 4.6 | nih.gov |

| H5N1 (RG14) | Sub-μM | nih.gov |

| Amantidine-resistant A/WSN/33 (H1N1) | Sub-μM | nih.gov |

| Oseltamivir-resistant A/WSN/1933 (H1N1, 274Y) | Sub-μM | nih.gov |

Human Immunodeficiency Virus Type 1 (HIV-1): The 1,2,3-triazole scaffold is a common framework in the development of novel anti-HIV-1 agents. nih.gov These derivatives have the potential to inhibit various HIV-1 enzymes, including reverse transcriptase, integrase, and protease, which are crucial for the viral life cycle. nih.gov A review of recent advances highlights the importance of 1,2,3-triazole hybrids in creating new chemical structures with anti-HIV-1 activity. nih.gov While many current therapies face challenges with drug-resistant viral strains, the development of new classes of inhibitors is critical. nih.gov For instance, a bistriazoloacridone analog was found to inhibit HIV-1 replication in acutely, chronically, and latently infected cells by selectively blocking HIV-1 transcription.

Target Identification in Viral Pathways (e.g., Nucleoprotein Inhibition)

Mechanistic studies have begun to unravel how these triazole derivatives exert their antiviral effects. For influenza A, computational and mechanistic investigations suggest that compounds like the potent derivative 3b directly target the viral nucleoprotein (NP). nih.govresearchgate.net By binding to the nucleoprotein, the compound is thought to inhibit its nuclear accumulation, a critical step in viral replication. nih.govresearchgate.net The influenza virus nucleoprotein is considered a key emerging target for the development of new anti-influenza drugs. nih.gov

In the context of HIV-1, the mechanism of action for triazole-based compounds can vary. As a class, they are known to target key viral enzymes. nih.gov Specific analogs, such as the bistriazoloacridone derivative, have been shown to act through the selective inhibition of HIV-1 transcription during the post-integrative phase of viral replication.

Enzyme Inhibition Studies and Receptor Modulation

Beyond their antiviral properties, 1H-1,2,3-triazole-4-carboxamide derivatives have been investigated for their ability to interact with and modulate the activity of various host enzymes and receptors.

Inhibition of Key Metabolic Enzymes (e.g., Xanthine (B1682287) Oxidase, Carbonic Anhydrase-II)

Xanthine Oxidase (XO): Certain 4(5)-aminosubstituted-5(4)-carboxyamido-1H-1,2,3-triazoles have been identified as a new class of monocyclic inhibitors of xanthine oxidase. In another study, a series of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives were synthesized and evaluated for their XO inhibitory activity. One compound, 9m, emerged as a particularly effective inhibitor with an IC₅₀ value of 0.70 μM, making it significantly more potent than the reference drug allopurinol.

Table 2: Xanthine Oxidase Inhibition by a 1,2,3-Triazole Derivative

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 9m (a 4-(phenoxymethyl)-1H-1,2,3-triazole derivative) | Xanthine Oxidase | 0.70 | [] |

Carbonic Anhydrase-II (CA-II): The 1H-1,2,3-triazole ring is a structural feature in compounds showing promise as carbonic anhydrase inhibitors. A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their in vitro inhibitory activity against bovine carbonic anhydrase-II. All the tested compounds displayed moderate inhibition potential, with IC₅₀ values ranging from 13.8 to 35.7 µM, comparable to the standard inhibitor acetazolamide (B1664987) (IC₅₀ of 18.2 ± 0.23 µM). Molecular docking studies suggest these compounds may exert their inhibitory effect by binding directly to the active site residues of the CA-II enzyme.

Table 3: Carbonic Anhydrase-II Inhibition by 1H-1,2,3-Triazole Analogs

| Compound Series | Target Enzyme | IC₅₀ Range (μM) | Reference |

|---|---|---|---|

| 1H-1,2,3-triazole analogs (9a-j) | Bovine Carbonic Anhydrase-II | 13.8 - 35.7 | [] |

Modulation of Receptor Activity (e.g., PXR Inverse Agonism/Antagonism)

The Pregnane X Receptor (PXR) is a critical regulator of drug metabolism, and its activation can lead to adverse drug-drug interactions. nih.gov Consequently, inhibitors of PXR are of significant therapeutic interest. nih.gov A series of 1H-1,2,3-triazole-4-carboxamides has been structurally optimized, leading to the discovery of highly potent and selective PXR modulators. nih.gov This research yielded compound 85, a selective and potent dual inverse agonist and antagonist of PXR, as well as compound 89, a selective and pure antagonist. nih.gov Both compounds exhibit low nanomolar IC₅₀ values in binding and cellular activity assays, representing some of the most potent PXR inhibitors identified to date. nih.gov

Table 4: PXR Modulation by 1H-1,2,3-Triazole-4-carboxamide Derivatives

| Compound | Activity Profile | Potency | Reference |

|---|---|---|---|

| Compound 85 | PXR Inverse Agonist and Antagonist | Low nanomolar IC₅₀ | nih.gov |

| Compound 89 | Pure PXR Antagonist | Low nanomolar IC₅₀ | nih.gov |

Interactions with Protein Targets Implicated in Cellular Processes (e.g., BACE, GSK3β, Acetylcholinesterase)

Acetylcholinesterase (AChE): The 1,2,3-triazole scaffold is a privileged structure capable of interacting with a wide variety of enzymes, including acetylcholinesterase, a key target in the management of Alzheimer's disease. nih.gov Hybrid molecules containing the 1,2,3-triazole ring have been designed and investigated for their AChE inhibitory activity. nih.gov For example, a series of new 1,2,3-triazole derivatives were synthesized and evaluated, with some compounds showing improved AChE inhibition and high selectivity over the related enzyme butyrylcholinesterase (BuChE). nih.gov One acridone-1,2,3-triazole hybrid demonstrated potent AChE inhibitory activity with an IC₅₀ value of 7.31 µM. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase that has been identified as a therapeutic target for several diseases. frontiersin.orgnih.gov A novel class of GSK-3 inhibitors featuring a 1H- nih.govnih.govresearchgate.nettriazole-4-carboxylic acid derivative core was identified through high-throughput screening. nih.gov These ATP-competitive inhibitors demonstrated IC₅₀ values in the low micromolar range (0.1 to 10 µM) and showed good cell permeability. nih.gov